

## Preclinical Profile of AZ14145845: A Potent and Selective IAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AZ14145845 |           |
| Cat. No.:            | B12419499  | Get Quote |

#### Introduction

**AZ14145845** is a novel, orally bioavailable small molecule inhibitor targeting the Inhibitor of Apoptosis Kinase 1 (IAK1). IAK1 is a serine/threonine kinase that has been identified as a critical node in pro-survival signaling pathways and is frequently overexpressed in a range of solid tumors. By promoting cell survival and inhibiting apoptosis, IAK1 overexpression is a key driver of tumorigenesis and resistance to standard-of-care therapies. **AZ14145845** was developed to selectively inhibit IAK1, thereby restoring apoptotic signaling and suppressing tumor growth. This document summarizes the preclinical data for **AZ14145845**, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used for its evaluation.

#### Mechanism of Action

**AZ14145845** functions as an ATP-competitive inhibitor of IAK1. By binding to the ATP-binding pocket of the IAK1 kinase domain, it prevents the phosphorylation of downstream substrates, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter). In its unphosphorylated state, BAD is free to heterodimerize with anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic cascade.





Click to download full resolution via product page

Caption: Proposed signaling pathway of IAK1 and the inhibitory action of AZ14145845.



## Pharmacological Data In Vitro Kinase Inhibition

**AZ14145845** demonstrates potent and selective inhibition of IAK1 in biochemical assays. Its potency against a panel of related kinases was evaluated to establish its selectivity profile.

| Kinase Target | AZ14145845 IC50 (nM) | Selectivity (Fold vs. IAK1) |
|---------------|----------------------|-----------------------------|
| IAK1          | 1.2                  | -                           |
| IAK2          | 158                  | 132x                        |
| MAPK1         | > 10,000             | > 8,333x                    |
| CDK2          | 2,450                | 2,042x                      |
| SRC           | > 10,000             | > 8,333x                    |

## **Cellular Proliferation Assay**

The anti-proliferative activity of **AZ14145845** was assessed across a panel of human cancer cell lines with varying levels of IAK1 expression.

| Cell Line  | Cancer Type    | IAK1 Expression | AZ14145845 GI50<br>(nM) |
|------------|----------------|-----------------|-------------------------|
| NCI-H460   | Lung Carcinoma | High            | 25                      |
| A549       | Lung Carcinoma | Low             | 1,800                   |
| MDA-MB-231 | Breast Cancer  | High            | 42                      |
| MCF-7      | Breast Cancer  | Moderate        | 650                     |
| U-87 MG    | Glioblastoma   | High            | 35                      |

### **In Vivo Tumor Growth Inhibition**

The in vivo efficacy of **AZ14145845** was evaluated in a mouse xenograft model using the IAK1-high NCI-H460 human lung carcinoma cell line.



| Treatment Group | Dose (mg/kg, oral,<br>QD) | Tumor Growth Inhibition (%) | p-value |
|-----------------|---------------------------|-----------------------------|---------|
| Vehicle         | -                         | -                           | -       |
| AZ14145845      | 10                        | 45                          | < 0.05  |
| AZ14145845      | 30                        | 88                          | < 0.001 |

# Experimental Protocols IAK1 Biochemical Inhibition Assay

 Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a biotinylated peptide substrate by recombinant human IAK1.

#### Procedure:

- Recombinant IAK1 enzyme (5 nM) was incubated with varying concentrations of
   AZ14145845 (0.1 nM to 100 μM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature in a 384-well plate.
- The kinase reaction was initiated by adding ATP (10 μM) and a ULight<sup>™</sup>-labeled peptide substrate (50 nM).
- The reaction was allowed to proceed for 60 minutes at room temperature.
- The reaction was stopped by the addition of EDTA (20 mM).
- A Europium-labeled anti-phospho-serine antibody (2 nM) was added, and the plate was incubated for 30 minutes.
- The TR-FRET signal was read on an appropriate plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
- IC₅₀ values were calculated using a four-parameter logistic fit of the dose-response curves.



## Cell Proliferation (GI<sub>50</sub>) Assay

• Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells in culture based on the quantification of ATP.

#### Procedure:

- Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
- $\circ$  The following day, cells were treated with a 10-point, 3-fold serial dilution of **AZ14145845** (0.01 nM to 20  $\mu$ M) for 72 hours.
- $\circ$  After incubation, the plate was equilibrated to room temperature, and 100  $\mu$ L of CellTiter-Glo® reagent was added to each well.
- The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.
- The plate was incubated for an additional 10 minutes to stabilize the luminescent signal.
- Luminescence was recorded using a plate reader.
- GI<sub>50</sub> values (the concentration causing 50% reduction in cell growth) were calculated from dose-response curves.

## **NCI-H460 Xenograft Mouse Model**

- Principle: To evaluate the in vivo anti-tumor efficacy of AZ14145845, a human tumor xenograft model was established by implanting NCI-H460 cells into immunodeficient mice.
- Procedure:
  - $\circ$  Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10<sup>6</sup> NCI-H460 cells suspended in Matrigel.
  - Tumors were allowed to grow to an average volume of approximately 150-200 mm<sup>3</sup>.







- Mice were randomized into three groups (n=8 per group): Vehicle control, AZ14145845 (10 mg/kg), and AZ14145845 (30 mg/kg).
- The compound was formulated in 0.5% methylcellulose and administered once daily (QD) by oral gavage.
- Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
- The study was terminated after 21 days, and the percent tumor growth inhibition (%TGI)
   was calculated for each treatment group relative to the vehicle control.





Click to download full resolution via product page

Caption: Experimental workflow for the in vivo mouse xenograft efficacy study.



• To cite this document: BenchChem. [Preclinical Profile of AZ14145845: A Potent and Selective IAK1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419499#preclinical-data-on-az14145845]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com